molecular formula C10H11BrI2 B13933538 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene

2-Bromo-5-(tert-butyl)-1,3-diiodobenzene

Cat. No.: B13933538
M. Wt: 464.91 g/mol
InChI Key: RLTWHHQYMJDFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(tert-butyl)-1,3-diiodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine, iodine, and tert-butyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene typically involves halogenation reactions. One common method is the bromination of 5-(tert-butyl)-1,3-diiodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Bromo-5-(tert-butyl)-1,3-diiodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-5-(tert-butyl)-1,3-diiodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its halogenated nature makes it a versatile intermediate in various synthetic pathways.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for the exploration of new drug candidates and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with electron-rich sites on other molecules, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

2-Bromo-5-(tert-butyl)-1,3-diiodobenzene can be compared with other halogenated aromatic compounds such as:

The uniqueness of this compound lies in its combination of bromine, iodine, and tert-butyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C10H11BrI2

Molecular Weight

464.91 g/mol

IUPAC Name

2-bromo-5-tert-butyl-1,3-diiodobenzene

InChI

InChI=1S/C10H11BrI2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3

InChI Key

RLTWHHQYMJDFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)Br)I

Origin of Product

United States

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